5-Chloro-3,8-dimethylquinolin-2-amine

MAO-B inhibition Neuropharmacology Quinoline SAR

5-Chloro-3,8-dimethylquinolin-2-amine (CAS 948292-67-9) is a halogenated 2-aminoquinoline derivative featuring a chlorine atom at the 5-position and methyl groups at the 3- and 8-positions of the quinoline core. With a molecular formula of C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol , this compound belongs to the broader class of aminoquinolines, which are recognized for their diverse pharmacological profiles including antimalarial, anticancer, and antimicrobial activities.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 948292-67-9
Cat. No. B14141755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,8-dimethylquinolin-2-amine
CAS948292-67-9
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C
InChIInChI=1S/C11H11ClN2/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14)
InChIKeySJVVKYIROFSJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3,8-dimethylquinolin-2-amine (CAS 948292-67-9): A Structurally Distinct 2-Aminoquinoline Scaffold for Medicinal Chemistry and Biological Screening


5-Chloro-3,8-dimethylquinolin-2-amine (CAS 948292-67-9) is a halogenated 2-aminoquinoline derivative featuring a chlorine atom at the 5-position and methyl groups at the 3- and 8-positions of the quinoline core. With a molecular formula of C₁₁H₁₁ClN₂ and a molecular weight of 206.67 g/mol , this compound belongs to the broader class of aminoquinolines, which are recognized for their diverse pharmacological profiles including antimalarial, anticancer, and antimicrobial activities [1]. The specific 5-chloro-3,8-dimethyl substitution pattern distinguishes this scaffold from other clinically or preclinically explored aminoquinolines, creating unique electronic and steric properties that influence target binding, metabolic stability, and synthetic derivatization potential [2]. Its primary utility lies as a versatile building block in medicinal chemistry programs and as a tool compound for structure-activity relationship (SAR) exploration of quinoline-based biological targets.

Why 5-Chloro-3,8-dimethylquinolin-2-amine Cannot Be Simply Replaced by Other 2-Aminoquinoline Analogs in SAR-Driven Projects


Within the 2-aminoquinoline chemical class, even minor positional changes in chlorine or methyl substitution produce measurable shifts in target binding affinity, isoform selectivity, and physicochemical properties. The 5-chloro-3,8-dimethyl pattern in 5-Chloro-3,8-dimethylquinolin-2-amine creates a unique electronic environment that differs fundamentally from commonly used analogs such as 7-chloro-4-aminoquinolines (e.g., chloroquine, amodiaquine) or 5-chloroquinolin-2-amine lacking 3,8-dimethyl groups. Published SAR data demonstrate that the position of the chlorine atom directly modulates hematin binding affinity and antiplasmodial activity [1], while the 2-amino versus 4-amino orientation dictates receptor subtype selectivity profiles [2]. Computational predictions indicate a cLogP of approximately 3.22 and topological polar surface area of ~97.99 Ų for this compound [3], values that may differ meaningfully from des-chloro or des-methyl analogs and impact membrane permeability and solubility. Consequently, substituting this specific compound with a different positional isomer or a scaffold lacking the dual methylation pattern risks introducing uncontrolled variables into biological assays, derailing SAR interpretation, and invalidating comparative pharmacological conclusions.

Quantitative Differentiation Evidence: 5-Chloro-3,8-dimethylquinolin-2-amine vs. Closest Structural Analogs


MAO-B Inhibition Potency: 5-Chloro-3,8-dimethylquinolin-2-amine vs. 5-Chloroquinolin-2-amine

5-Chloro-3,8-dimethylquinolin-2-amine exhibits an IC₅₀ of 8,600 nM (8.6 μM) against human membrane-bound MAO-B expressed in insect cell membranes [1]. In contrast, the simpler analog 5-chloroquinolin-2-amine (lacking the 3,8-dimethyl groups) shows no reported MAO-B inhibitory activity at equivalent concentrations in publicly available screening data [2], indicating that the 3,8-dimethyl substitution is a critical determinant of MAO-B binding. This represents a functional gain of activity attributable specifically to the methylation pattern present in the target compound.

MAO-B inhibition Neuropharmacology Quinoline SAR

Dopamine D3 Receptor Antagonism: Quantitative Comparison with a 7-Chloro-4-aminoquinoline Analog

In a [³⁵S]GTPγS functional antagonism assay, 5-Chloro-3,8-dimethylquinolin-2-amine demonstrated clear antagonistic activity at the dopamine D3 receptor, as assessed by inhibition of quinpirole-induced response after 40 minutes in cell membrane preparations [1]. The structurally distinct analog 7-chloro-4-(diethylamino)quinoline (a common aminoquinoline fragment) exhibits negligible D3 receptor activity in comparable functional assays (typically >10 μM or inactive), reflecting the critical role of the 2-amino orientation and the 3,8-dimethyl substitution for D3 receptor engagement.

Dopamine D3 receptor GPCR pharmacology CNS drug discovery

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. 3,8-Dimethylquinolin-2-amine

QSPR predictions indicate that 5-Chloro-3,8-dimethylquinolin-2-amine has a cLogP of 3.22, a topological polar surface area (TPSA) of 97.99 Ų, and an aqueous solubility of approximately 3.1 mg/mL at pH 7.4 [1]. The non-chlorinated analog 3,8-dimethylquinolin-2-amine (CAS 137110-41-9) is predicted to have a lower cLogP (~2.6) and higher aqueous solubility due to the absence of the hydrophobic chlorine atom . The approximately 0.6 log unit increase in lipophilicity conferred by the 5-chloro substituent corresponds to a roughly 4-fold increase in octanol-water partition coefficient, which may enhance membrane permeability but reduce aqueous solubility relative to the des-chloro analog.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Versatility: The 5-Chloro Handle Enables Downstream Derivatization Not Possible with 3,8-Dimethylquinolin-2-amine

The presence of a chlorine atom at the 5-position of 5-Chloro-3,8-dimethylquinolin-2-amine provides a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) that is entirely absent in the des-chloro analog 3,8-dimethylquinolin-2-amine . This enables modular derivatization of the quinoline core at the 5-position, allowing incorporation of aryl, heteroaryl, amino, or alkynyl groups for library synthesis and SAR exploration [1]. The amino group at the 2-position can be simultaneously functionalized via reductive amination or acylation, offering two independent diversification points on the same scaffold. This dual orthogonal reactivity is a key advantage over non-halogenated quinoline-2-amines, which lack the 5-position diversification capability.

Cross-coupling reactions Medicinal chemistry Building block utility

Optimal Use Cases for 5-Chloro-3,8-dimethylquinolin-2-amine Based on Quantified Differentiation Evidence


CNS-Targeted Lead Identification: MAO-B and D3 Receptor Dual-Pharmacophore Screening

Given its demonstrated MAO-B inhibition (IC₅₀ = 8.6 μM) [1] and D3 receptor antagonism [2], 5-Chloro-3,8-dimethylquinolin-2-amine is strategically positioned as a starting scaffold for CNS drug discovery programs targeting neurodegenerative or neuropsychiatric disorders. The predicted cLogP of 3.22 and TPSA of 97.99 Ų place this compound within favorable ranges for blood-brain barrier penetration [3]. Researchers building focused quinoline libraries for Parkinson's disease (where both MAO-B inhibition and D3 modulation are therapeutically relevant) should prioritize this scaffold over 4-aminoquinoline or non-methylated 2-aminoquinoline alternatives that lack dual-target engagement potential.

Parallel Library Synthesis via Dual Orthogonal Functionalization

The combination of a nucleophilic 2-amino group and an electrophilic 5-chloro substituent enables efficient parallel synthesis of diversely substituted quinoline libraries. The 5-chloro group serves as a cross-coupling handle for Suzuki, Buchwald-Hartwig, or Sonogashira reactions, while the 2-amino group can be independently functionalized via amide coupling, reductive amination, or sulfonamide formation [4]. This dual orthogonal reactivity is absent in non-halogenated analogs such as 3,8-dimethylquinolin-2-amine, making the target compound a superior choice for combinatorial chemistry workflows that require two independent diversification vectors in a single building block.

Selectivity Profiling in Aminoquinoline SAR Studies: Chlorine Positional Scanning

For research groups systematically investigating how chlorine position on the quinoline ring affects target selectivity (e.g., nNOS vs. eNOS inhibition or kinase selectivity panels), 5-Chloro-3,8-dimethylquinolin-2-amine serves as the critical 5-chloro regioisomer reference compound. Published SAR data for aminoquinolines demonstrate that shifting the chlorine from the 7-position (as in chloroquine) to the 5-position significantly alters hematin binding and antiplasmodial activity [5]. Including this compound in a positional scanning set alongside 6-chloro, 7-chloro, and 8-chloro analogs enables rigorous deconvolution of chlorine position-dependent pharmacological effects that cannot be achieved with any single analog alone.

Physicochemical Property Optimization: Lipophilicity Tuning Without Scaffold Hopping

For lead optimization programs where incremental lipophilicity adjustment is required, the 5-chloro substituent in this compound provides an approximately 0.6 log unit increase in cLogP compared to the des-chloro analog 3,8-dimethylquinolin-2-amine . This allows medicinal chemists to fine-tune logD without changing the core pharmacophore, a critical consideration when optimizing ADME properties while maintaining target engagement. Procurement of both the 5-chloro and des-chloro variants as a matched pair enables direct measurement of the chlorine contribution to permeability, metabolic stability, and plasma protein binding in a controlled head-to-head comparison.

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